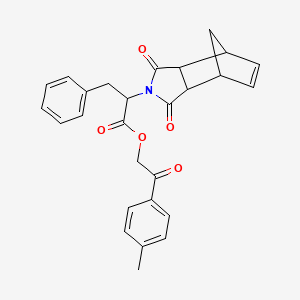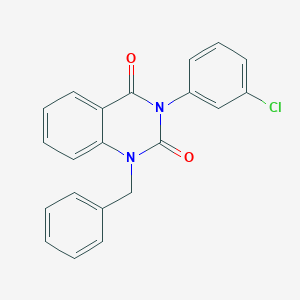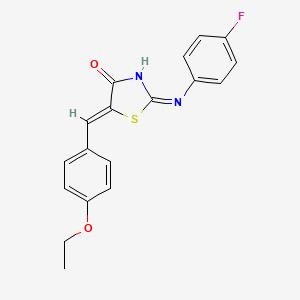![molecular formula C18H14ClNO3S2 B11651898 (5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651898.png)
(5Z)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the efficiency and yield of the compound. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity (5Z)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nitric acid, bromine; reactions are performed under controlled temperatures to prevent over-substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(5Z)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (5Z)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with signaling pathways involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.
Comparaison Avec Des Composés Similaires
(5Z)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives:
Similar Compounds: Thiazolidine, thiazolidinedione, and other thiazolidinone derivatives.
Uniqueness: The presence of the 4-chlorophenyl and methoxy groups in the compound provides unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H14ClNO3S2 |
|---|---|
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
(5Z)-5-[[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14ClNO3S2/c1-22-14-7-4-12(9-16-17(21)20-18(24)25-16)8-15(14)23-10-11-2-5-13(19)6-3-11/h2-9H,10H2,1H3,(H,20,21,24)/b16-9- |
Clé InChI |
HAKWHYMIVPBZFS-SXGWCWSVSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)


acetate](/img/structure/B11651830.png)



![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11651870.png)
![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11651884.png)
![2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine](/img/structure/B11651888.png)
